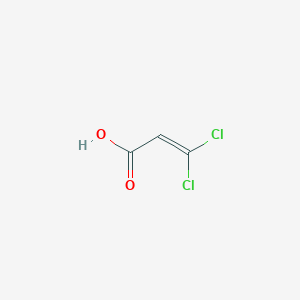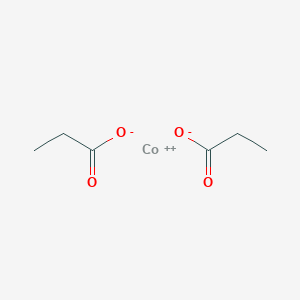
3,3-Dichloroacrylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of chloroacrylic acids and their derivatives has been explored through various chemical pathways. For instance, the synthesis of 3-(dichloroacetyl)chromone from 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one and dichloroacetyl chloride has been described, showcasing a method for producing chlorinated acrylic acid derivatives (Iaroshenko et al., 2011).
Molecular Structure Analysis
The molecular structure of chloroacrylic acid derivatives has been studied using various analytical techniques, including X-ray diffraction and NMR spectroscopy. These studies provide insights into the stereochemistry and molecular geometry of such compounds, which is crucial for understanding their reactivity and properties.
Chemical Reactions and Properties
Chloroacrylic acids undergo a range of chemical reactions, including isomerizations, addition reactions, and polymerizations. For example, single-crystal-to-single-crystal E-->Z and Z-->E photo-isomerizations of 3-chloroacrylic acid have been observed within the nanocavities of a supramolecular framework, indicating the compound's reactive nature and potential for photochemical applications (Zheng et al., 2007).
Aplicaciones Científicas De Investigación
Synthesis of Flavonoids
- Scientific Field: Organic Chemistry
- Application Summary: The Suzuki-Miyaura reaction, which involves the reaction of 2-chlorochromone with boronic acids under standard Suzuki conditions, has been used in the synthesis of flavonoids . The 2-chlorochromone was prepared from a sequence that involved esterification of phenol with 3,3-dichloroacrylic acid .
- Results or Outcomes: The reaction yielded the corresponding flavones with good yields (68–72%) .
Creation of Photopatternable Organic-Inorganic Hybrids
- Scientific Field: Material Science
- Application Summary: Derivatives of (Z)-2,3-dichloroacrylic acid are used in creating photopatternable organic-inorganic hybrids. These hybrids are significant for integrated optical substrates and have diverse applications in material sciences.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes: The outcomes of this application were not specified in the source.
Biomedical and Bioengineering Applications
- Scientific Field: Biomedical Engineering
- Application Summary: Acrylic-based polymers, which can be derived from 3,3-Dichloroacrylic acid, have been used for many years in biomedical applications due to their versatile properties . They have been used in ophthalmologic devices, orthopaedics, tissue engineering applications, and dental applications .
- Methods of Application: Acrylic-based materials have been produced as multicomponent polymeric platforms or in combination with other sophisticated materials such as fibers, nanofibers, carbon nanomaterials such as graphene and its derivatives and/or many other types of nanoparticles in the form of composite or nanocomposite biomaterials .
- Results or Outcomes: The applications of this class of polymers have the potential to be expanded exponentially in the biomedical industry if their properties such as mechanical performance, electrical and/or thermal properties, fluid diffusion, biological behavior, antimicrobial capacity, and porosity can be tailored to specific requirements .
Additive Manufacturing
- Scientific Field: Material Science
- Application Summary: 3,3-Dichloroacrylic acid can be used in the creation of acrylic-based materials for additive manufacturing, also known as 3-D printing . This technology has been traditionally employed in rapid prototyping, engineering, and industrial design .
- Methods of Application: The 3-D printing process generates a physical object by joining materials in a layer-by-layer process from a three-dimensional virtual model .
- Results or Outcomes: The use of 3,3-Dichloroacrylic acid in this context can contribute to the production of objects with tailored properties such as mechanical performance, electrical and/or thermal properties, fluid diffusion, biological behaviour, antimicrobial capacity and porosity .
Propiedades
IUPAC Name |
3,3-dichloroprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYODZVPUCNBWNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101023620 | |
| Record name | 3,3-Dichloropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dichloroacrylic acid | |
CAS RN |
1561-20-2 | |
| Record name | 3,3-dichloropropenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dichloropropenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101023620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dichloroprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)











